
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is a synthetic organic compound. It is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters. This compound is characterized by the presence of a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester typically involves the esterification of L-Tyrosine followed by the introduction of the boronate ester group. The process can be summarized as follows:
Esterification: L-Tyrosine is reacted with methanol in the presence of an acid catalyst to form the methyl ester of L-Tyrosine.
Boronate Ester Formation: The methyl ester is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to introduce the boronate ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-Tyrosine are esterified using methanol and an acid catalyst in industrial reactors.
Boronate Ester Introduction: The methyl ester is then subjected to boronate ester formation using industrial-scale palladium-catalyzed reactions.
化学反应分析
Types of Reactions
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronate ester group to a hydroxyl group.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Biaryl compounds formed through cross-coupling reactions.
科学研究应用
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
作用机制
The mechanism of action of L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
L-Tyrosine methyl ester: Lacks the boronate ester group, limiting its utility in cross-coupling reactions.
Phenylboronic acid: Contains a boronic acid group instead of a boronate ester, offering different reactivity and stability.
4-Bromo-L-tyrosine methyl ester: Contains a bromine atom, making it suitable for different types of substitution reactions.
Uniqueness
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is unique due to the presence of both the L-Tyrosine backbone and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C17H26BNO5 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
methyl 2-amino-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C17H26BNO5/c1-16(2)17(3,4)24-18(23-16)12-9-11(7-8-14(12)21-5)10-13(19)15(20)22-6/h7-9,13H,10,19H2,1-6H3 |
InChI 键 |
PAFVEEVCDXTHHL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


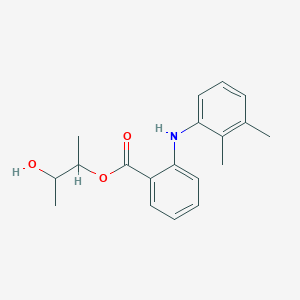
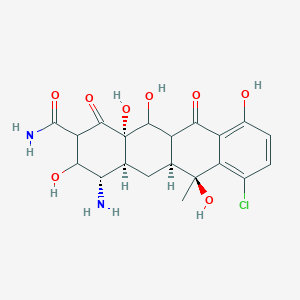
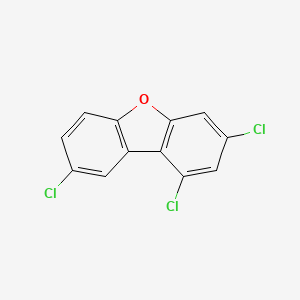
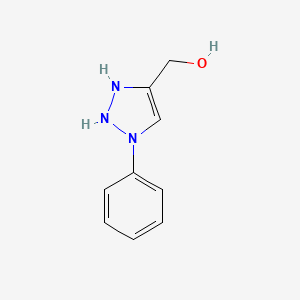
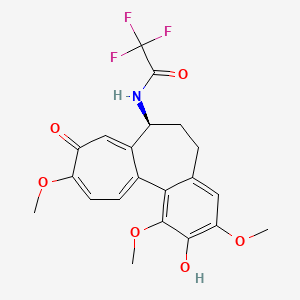
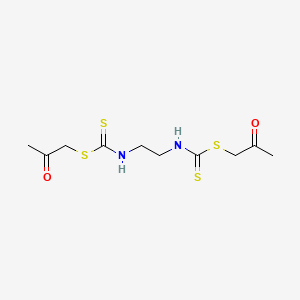
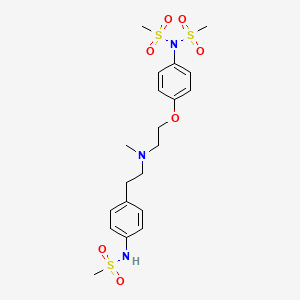
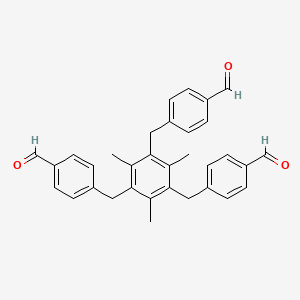

![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
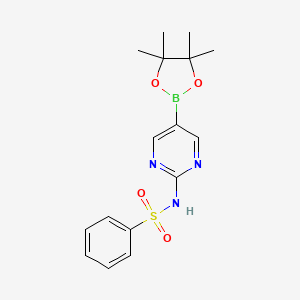
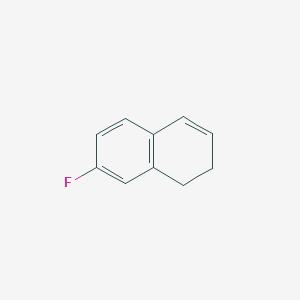
![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

